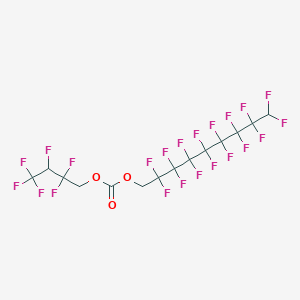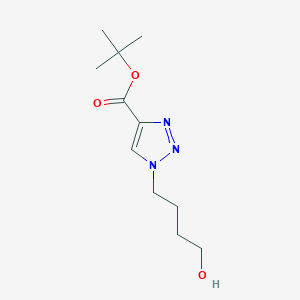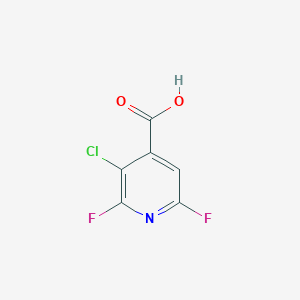
3-Chloro-2,6-difluoro-isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-difluoro-isonicotinic acid is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-isonicotinic acid typically involves the halogenation of isonicotinic acid derivatives. One common method is the direct fluorination and chlorination of isonicotinic acid using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as sulfur tetrafluoride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced halogenation techniques and purification methods such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoro-isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2,6-difluoro-isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoro-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
3-Chloroisonicotinic Acid: A derivative with a chlorine atom at the 3-position.
2,6-Difluoroisonicotinic Acid: A derivative with fluorine atoms at the 2- and 6-positions.
Uniqueness
3-Chloro-2,6-difluoro-isonicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H2ClF2NO2 |
|---|---|
Molecular Weight |
193.53 g/mol |
IUPAC Name |
3-chloro-2,6-difluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1H,(H,11,12) |
InChI Key |
DXLAANKILQKOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



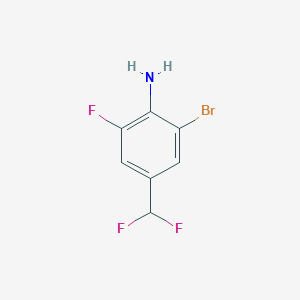


![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)
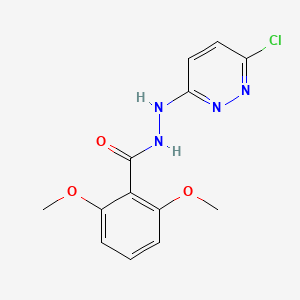
![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)

![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
